molecular formula C17H14FN3O3S B11373312 N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B11373312
M. Wt: 359.4 g/mol
InChI Key: DEQNASSFNJGSEH-UHFFFAOYSA-N
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Description

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound supplied for research and development purposes. With a molecular formula of C18H16FN3O3S and a molecular weight of 373.4 g/mol, this compound features a 1,2,4-thiadiazole ring system coupled with a 4-fluorophenyl group and a 2-methoxyphenoxy acetamide moiety . The 1,2,4-thiadiazole and the related 1,3,4-thiadiazole scaffolds are extensively studied in medicinal chemistry for their broad spectrum of biological activities . These heterocycles are recognized as privileged structures in drug discovery. Scientific literature indicates that compounds containing the thiadiazole nucleus are investigated for their potential as protease inhibitors , and in other areas of pharmacology such as antimicrobial and anti-inflammatory research . The specific stereochemistry and substituents on the heterocyclic ring are critical factors influencing a compound's biological activity and interaction with molecular targets . This product is intended for in-vitro research applications only in fields such as chemistry and biology. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. For safe handling, please refer to the material safety data sheet.

Properties

Molecular Formula

C17H14FN3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C17H14FN3O3S/c1-23-13-4-2-3-5-14(13)24-10-15(22)19-17-20-16(21-25-17)11-6-8-12(18)9-7-11/h2-9H,10H2,1H3,(H,19,20,21,22)

InChI Key

DEQNASSFNJGSEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting with the formation of the thiadiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiadiazole-Based Acetamides ()

The target compound shares structural homology with thiadiazole-acetamide derivatives synthesized in , such as:

  • 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k): Substituted with a methylthio group at position 5 of the thiadiazole ring.
  • N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l): Features an ethylthio group.
  • N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m): Contains a benzylthio substituent.
Key Differences:
Compound Thiadiazole Substituent Melting Point (°C) Yield (%)
Target Compound 4-Fluorophenyl Not reported Not given
5k Methylthio 135–136 72
5l Ethylthio 138–140 68
5m Benzylthio 135–136 85
  • Melting points for analogs range from 135–140°C, suggesting the target compound may exhibit similar thermal stability.

Triazole-Based Acetamides ()

Triazole derivatives, such as N-(4-Fluorophenyl)-2-(4-(4-Fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio) Acetamide (9e) , feature a triazole core instead of thiadiazole:

  • 9e : Melting point = 220.1°C; dual fluorophenyl groups enhance hydrophobicity.
  • 9c : Bromophenyl substituent increases molecular weight (MW = 474.3 g/mol vs. target’s ~383.4 g/mol).
Functional Implications:
  • Higher melting points in triazole derivatives (e.g., 220°C for 9e) suggest greater crystallinity due to rigid triazole geometry.

Substituent Variations in Acetamide Moieties ()

  • N-[3-(4-Fluorophenyl)-1,2,4-Thiadiazol-5-yl]-2-Phenoxyacetamide (CAS: 898633-95-9 ): Lacks the methoxy group, reducing electron-donating effects.
  • 2-(3,4-Dimethoxyphenyl)-N-{3-Benzylsulfonyl}Acetamide (CAS: 924865-33-8 ) : Incorporates a benzylsulfonyl group, increasing polarity (MW = 433.5 g/mol).
Pharmacological Relevance:
  • Methoxy groups (as in the target compound) may improve blood-brain barrier penetration compared to sulfonyl or bromo substituents .

Biological Activity

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Molecular Structure:

  • Molecular Formula: C18H16FN3O2S
  • Molecular Weight: 357.4 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: CCCOC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F

Synthesis

The synthesis of this compound typically involves:

  • Formation of the thiadiazole ring through the reaction of 4-fluoroaniline with thiosemicarbazide.
  • Cyclization using a dehydrating agent like phosphorus oxychloride.
  • Coupling with 2-methoxyphenoxyacetyl chloride in the presence of a base such as triethylamine.

This compound exhibits its biological effects primarily through enzyme inhibition and receptor modulation. It has been shown to interact with various molecular targets that are crucial in cellular processes:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in DNA replication and protein synthesis, which can lead to apoptosis in cancer cells.
  • Receptor Modulation: It can modulate receptor activity affecting signal transduction pathways critical for cell growth and survival.

Anticancer Activity

Research indicates that this compound has potential anticancer properties. For instance, derivatives have been tested against various cancer cell lines, showing promising results:

Cell Line IC50 (µM) Activity
HCT-116 (Colon Cancer)6.2Significant cytotoxicity
T47D (Breast Cancer)27.3Moderate cytotoxicity
MCF7 (Breast Cancer)Not specifiedUnder investigation

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition: Effective against both Gram-positive and Gram-negative bacteria.
  • Fungal Activity: Exhibits antifungal properties comparable to standard antifungal agents.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • A study published in Journal of Medicinal Chemistry highlighted its potential as an enzyme inhibitor, noting significant interactions with key metabolic enzymes involved in cancer progression .
  • Another research article focused on the antimicrobial efficacy of related thiadiazole compounds, reporting that modifications to the thiadiazole ring significantly enhanced activity against Staphylococcus aureus and Escherichia coli .
  • A recent investigation into derivatives of this compound revealed a structure-activity relationship that suggests specific modifications could enhance both anticancer and antimicrobial efficacy .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide?

Answer:
The synthesis of this compound typically involves multi-step reactions, leveraging nucleophilic substitution and cyclization. A common approach includes:

Thiadiazole Core Formation : Reacting 4-fluorophenyl thiourea derivatives with bromine or iodine in the presence of a base to form the 1,2,4-thiadiazole ring .

Acetamide Coupling : Introducing the 2-(2-methoxyphenoxy)acetamide moiety via a chloroacetylation step. For example, reacting the thiadiazole intermediate with chloroacetyl chloride in DMF under basic conditions (e.g., K₂CO₃) .

Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures purity (>95%).
Key Considerations : Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) and confirm product identity using NMR and mass spectrometry .

Basic: Which spectroscopic and analytical techniques are critical for structural characterization?

Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for fluorophenyl and methoxyphenoxy groups) and acetamide NH signals (δ ~9.8 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretching (~1667 cm⁻¹) and thiadiazole C=N vibrations (~1520 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (e.g., m/z 430.2 [M+1]⁺) validates molecular weight .
  • X-ray Crystallography : Resolve crystal packing (monoclinic P2₁/c space group) and hydrogen-bonding networks (e.g., N–H···O interactions) .

Advanced: How can reaction conditions be optimized to improve yield in derivative synthesis?

Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF improves cyclization efficiency .
  • Catalysis : Use catalytic KI or CuI to accelerate thiadiazole ring formation .
  • Temperature Control : Maintain 60–80°C for amide coupling to minimize side reactions .
  • Workflow Table :
StepParameterOptimal ConditionYield Improvement
CyclizationSolventDMF15% ↑
Acetamide couplingCatalystKI (5 mol%)20% ↑
PurificationMobile PhaseEthyl acetate/hexane (3:7)Purity >98%

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer) may arise from structural analogs or assay variability. Mitigation strategies:

Structural Comparisons : Use tables to differentiate analogs (e.g., thienopyrimidine vs. oxadiazole derivatives):

CompoundCore StructureBioactivityKey Feature
Target Compound1,2,4-ThiadiazoleAnticancer (IC₅₀: 8 µM)Fluorophenyl substitution
Analog AThienopyrimidineAntiviralSimpler core
Analog BOxadiazoleAntifungalNo thiadiazole

Assay Standardization : Replicate assays under identical conditions (e.g., cell lines, incubation time) .

SAR Analysis : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity trends .

Advanced: What computational methods support mechanistic studies of this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinity to targets like EGFR (PDB ID: 1M17). Fluorophenyl groups often occupy hydrophobic pockets .
  • DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to assess reactivity of the thiadiazole ring .
  • MD Simulations : Simulate ligand-protein stability over 100 ns to validate binding modes .

Basic: What are the documented biological targets and associated mechanisms?

Answer:

  • Kinase Inhibition : Targets EGFR and VEGFR-2 via competitive binding at ATP sites (IC₅₀: 5–10 µM) .
  • Apoptosis Induction : Activates caspase-3/7 in HeLa cells (2-fold increase at 10 µM) .
  • ROS Generation : Elevates intracellular ROS levels in MCF-7 cells, linked to mitochondrial dysfunction .

Advanced: How to design stability studies for this compound under physiological conditions?

Answer:

  • pH Stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC .
  • Light Sensitivity : Store in amber vials; assess photodegradation under UV light (λ = 254 nm) .
  • Metabolite Profiling : Use LC-MS/MS to identify hydrolysis products (e.g., free acetamide) .

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